molecular formula C26H26FNO6S B14783546 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate

2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate

Cat. No.: B14783546
M. Wt: 499.6 g/mol
InChI Key: HEAINOSHEFYFCX-UHFFFAOYSA-N
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Description

2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a fluorobenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline core using methanol and a suitable catalyst.

    Sulfonation: Attachment of the 3-fluorobenzenesulfonate group through a sulfonation reaction, typically using a sulfonyl chloride derivative and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the sulfonate group or to modify the isoquinoline core.

    Substitution: The fluorobenzenesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce de-sulfonated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving isoquinoline derivatives.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate involves its interaction with specific molecular targets. The methoxy groups and the fluorobenzenesulfonate moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate lies in its specific combination of methoxy groups and the fluorobenzenesulfonate moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H26FNO6S

Molecular Weight

499.6 g/mol

IUPAC Name

(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate

InChI

InChI=1S/C26H26FNO6S/c1-31-23-8-7-16-11-22-20-14-25(33-3)24(32-2)12-17(20)9-10-28(22)15-21(16)26(23)34-35(29,30)19-6-4-5-18(27)13-19/h4-8,12-14,22H,9-11,15H2,1-3H3

InChI Key

HEAINOSHEFYFCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC(=C5)F

Origin of Product

United States

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